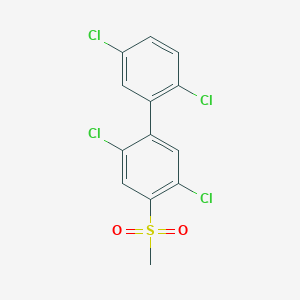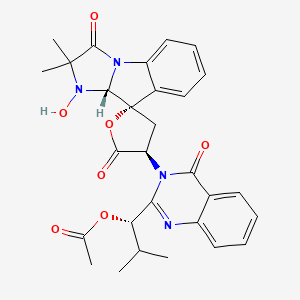
9-Hydroxymethyl-beta-carboline
Übersicht
Beschreibung
9-Hydroxymethyl-beta-carboline, also known as pyrido [3,4-b]indol-9-ylmethanol , is a compound of interest in the field of chemistry and pharmacology. It is a derivative of beta-carboline, a naturally occurring compound found in various plants and animals .
Synthesis Analysis
The synthesis of beta-carboline derivatives, including 9-Hydroxymethyl-beta-carboline, is a topic of ongoing research . Recent studies have focused on the synthesis of natural products containing complex beta-carboline frameworks . For instance, one study discussed the synthesis of 9-Methyl-β-carboline, a related compound, which inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors .
Molecular Structure Analysis
The molecular formula of 9-Hydroxymethyl-beta-carboline is C12H10N2O . It contains a total of 27 bonds, including 17 non-H bonds, 15 multiple bonds, 1 rotatable bond, 15 aromatic bonds, 1 hydroxyl group, 1 Pyrrole, and 1 Pyridine .
Chemical Reactions Analysis
9-Methyl-β-carboline, a related compound, has been found to inhibit monoamine oxidase activity and stimulate the expression of neurotrophic factors . This suggests that 9-Hydroxymethyl-beta-carboline may have similar chemical reactions.
Wissenschaftliche Forschungsanwendungen
1. Potential Treatment for Parkinson’s Disease
9-Hydroxymethyl-beta-carboline has been studied for its potential therapeutic effects in Parkinson’s disease. Research has shown that beta-carbolines, including derivatives like 9-methyl-β-carboline, can stimulate, protect, and regenerate dopaminergic neurons. They increase the expression of tyrosine hydroxylase and transcription factors in dopaminergic neurons, induce gene expression of neurotrophic factors, reduce apoptotic signals, and inhibit monoamine oxidase A and B. These findings suggest a potential role as a new drug for treating Parkinson’s disease (Polanski, Reichmann, & Gille, 2011).
2. Cytotoxic and Antimalarial Properties
Beta-carboline alkaloids, including derivatives from 9-Hydroxymethyl-beta-carboline, have been identified with cytotoxic and antimalarial activities. Isolated compounds from plants like Eurycoma longifolia have demonstrated significant cytotoxicity against human cancer cell lines, suggesting a potential for cancer treatment (Kuo et al., 2003).
3. Anticancer Agents
Various 9-substituted beta-carboline derivatives, synthesized from harmine and l-tryptophan, have shown remarkable cytotoxic activities in vitro. These compounds exhibit enhanced antitumor activities and reduced acute toxicities and neurotoxicities, suggesting their potential as antitumor drug leads (Cao et al., 2004).
4. Antioxidant and Radical Scavenging Activity
Beta-carbolines, including 9-Hydroxymethyl-beta-carboline, have shown activity as hydroxyl radical scavengers. These compounds react with hydroxyl radicals, affording hydroxy-beta-carbolines and demonstrating antioxidant properties comparable to other known antioxidants like melatonin (Herraiz & Galisteo, 2015).
5. Biochemical and Pharmacological Functions
Beta-carboline alkaloids, including 9-Hydroxymethyl-beta-carboline, have a wide range of biochemical and pharmacological functions. They interact with DNA, inhibit enzymes like monoamine oxidase, and show pharmacological properties including sedative, anticonvulsant, antitumor, antiviral, and antimicrobial activities (Cao, Peng, Wang, & Xu, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pyrido[3,4-b]indol-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-8-14-11-4-2-1-3-9(11)10-5-6-13-7-12(10)14/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBDOHPQDOTAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CO)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175636 | |
| Record name | 9-Hydroxymethyl-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxymethyl-beta-carboline | |
CAS RN |
21373-43-3 | |
| Record name | 9-Hydroxymethyl-beta-carboline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021373433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxymethyl-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



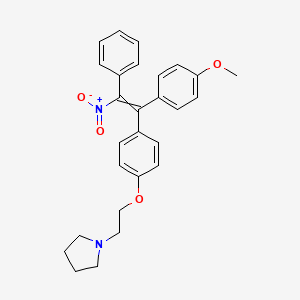
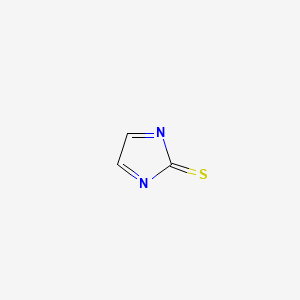
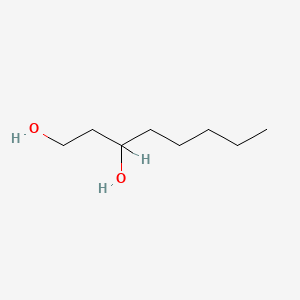
![4-(3-(5,5-Dimethyl-4-oxo-4,5-dihydro-2-furanyl)butoxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B1215192.png)
![2-[3-(Methylamino)-4-nitrophenoxy]ethanol](/img/structure/B1215194.png)
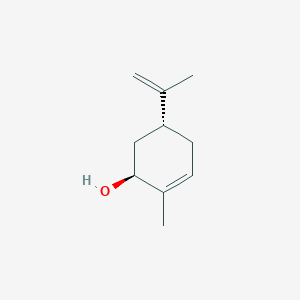

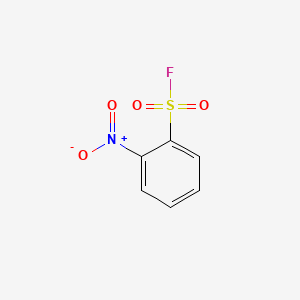
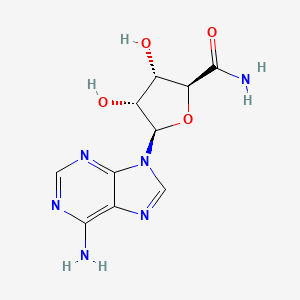
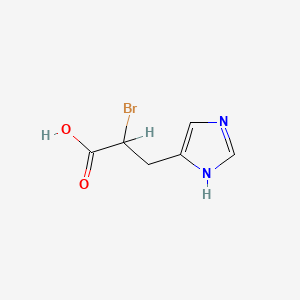
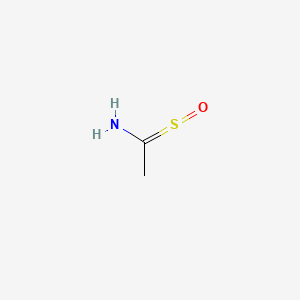
![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol;hydrochloride](/img/structure/B1215206.png)
